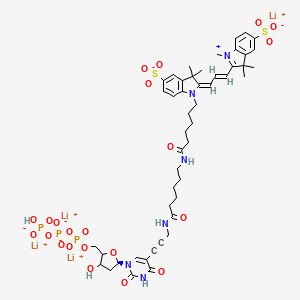

Sulfo-Cy3 dUTP

Description

Contextualizing Sulfo-Cy3 dUTP within Cyanine (B1664457) Dye Fluorescent Nucleotide Analogs

This compound is a specific and highly valuable member of the broader class of fluorescent nucleotide analogs, particularly those incorporating cyanine dyes. Cyanine dyes represent a diverse group of synthetic organic compounds characterized by a polymethine chain connecting two nitrogen-containing heterocyclic rings, which confers strong fluorescent properties researchgate.net. These dyes are renowned for their bright emission, tunable spectral characteristics, and high extinction coefficients, making them ideal for biological labeling researchgate.netaxispharm.comvwr.com.

Within this family, the Cy3 dye is a widely utilized fluorophore, emitting in the orange-red spectrum axispharm.comvwr.comrevvity.com. The "sulfo" prefix in this compound denotes the presence of sulfonate groups attached to the cyanine dye. These hydrophilic sulfonate groups significantly enhance the water solubility of the dye conjugate, which is critical for efficient performance in aqueous biological buffers and cellular environments axispharm.comlumiprobe.com. This compound, therefore, combines the robust fluorescent capabilities of the Cy3 dye with the essential functionality of a dUTP molecule, modified to be readily incorporated into nucleic acids via enzymatic processes, often with the dye attached to the C5 position of the uracil (B121893) base ontosight.ainih.gov.

Historical Development and Evolution of Fluorescent Nucleotides for Nucleic Acid Labeling

The quest for methods to visualize and study nucleic acids has a long history, beginning with early investigations into naturally fluorescent nucleobases and synthetic analogs in the late 1960s, such as 2-aminopurine (B61359) (2AP) nih.govnih.gov. However, the direct incorporation of fluorescent labels onto nucleotide triphosphates revolutionized the field, offering a more versatile and sensitive approach to nucleic acid labeling compared to earlier methods that relied on radioactive isotopes or less efficient labeling strategies ontosight.ainih.govgoogle.com.

Significance of this compound in Advancing Nucleic Acid Research Methodologies

This compound plays a critical role in numerous molecular biology applications due to its efficient enzymatic incorporation and bright fluorescence, leading to enhanced sensitivity and specificity in detection nih.govresearchgate.netjenabioscience.com. Its utility spans a wide range of techniques essential for modern biological research:

Polymerase Chain Reaction (PCR) and Quantitative PCR (qPCR): this compound can be incorporated into PCR amplicons, allowing for real-time monitoring of DNA amplification or the generation of fluorescently labeled DNA probes for subsequent analysis ontosight.ainih.govgoogle.comresearchgate.net.

Fluorescence In Situ Hybridization (FISH): It is used to generate fluorescently labeled DNA probes that can hybridize to specific complementary sequences within chromosomes or cells, enabling the visualization of gene locations and chromosomal abnormalities nih.govjenabioscience.com.

DNA Sequencing: In certain sequencing methodologies, fluorescently labeled nucleotides are incorporated to mark each base, allowing for automated sequence determination based on their distinct emission spectra ontosight.aithermofisher.com.

Microarrays: this compound is employed for labeling cDNA or RNA targets, facilitating gene expression profiling and comparative genomic hybridization (CGH) assays on microarray platforms vwr.comlumiprobe.comjenabioscience.comlongdom.org.

Rolling Circle Amplification (RCA): This technique benefits from the direct incorporation of this compound into amplified DNA products, providing a sensitive method for detecting low-abundance nucleic acid targets researchgate.netresearchgate.net.

The advantages of this compound include its excellent water solubility, which simplifies handling and reaction setup in aqueous buffers, and the bright fluorescence signal provided by the Cy3 dye, which enhances detection sensitivity axispharm.comlumiprobe.com. Studies have demonstrated its high incorporation effectiveness into DNA by various polymerases, with minimal quenching of fluorescence even at high labeling densities researchgate.netresearchgate.netresearchgate.net.

Detailed Research Findings:

Research has quantified the performance of this compound in specific applications. For instance, in Rolling Circle Amplification (RCA) using phi29 DNA polymerase, this compound exhibited high incorporation effectiveness, achieving rates of 4–9 labels per 1000 nucleotides researchgate.netresearchgate.net. This level of incorporation can lead to a significant increase in fluorescence signal, with studies reporting a total fluorescence enhancement of up to 850 times from a single target/product complex researchgate.netresearchgate.net. These findings underscore the capability of this compound to generate intensely fluorescent products, crucial for sensitive molecular detection.

Table 1: Spectral Properties of this compound

| Property | Value | Source |

| Excitation Maximum (nm) | ~550-554 | axispharm.comvwr.comrevvity.combroadpharm.com |

| Emission Maximum (nm) | ~563-570 | axispharm.comvwr.comrevvity.combroadpharm.com |

| Stokes Shift (nm) | ~14 | axispharm.com |

| Quantum Yield | >0.1 to >0.15 | vwr.combroadpharm.com |

| Extinction Coefficient (M⁻¹cm⁻¹) | ~150,000-162,000 | vwr.comrevvity.combroadpharm.com |

Table 2: Incorporation Effectiveness in Rolling Circle Amplification (RCA)

| Parameter | Value | Assay Type | Polymerase Used | Source |

| Incorporation Rate (labels/kb) | 4–9 | RCA | phi29 DNA polymerase | researchgate.netresearchgate.net |

| Signal Enhancement Factor | ~850 times | RCA | phi29 DNA polymerase | researchgate.netresearchgate.net |

Compound Names:

Deoxyuridine Triphosphate (dUTP)

this compound

Cyanine Dye 3 (Cy3)

Deoxythymidine Triphosphate (dTTP)

2-Aminopurine (2AP)

Ethenoadenine

Sulfo-Cy5 dUTP

Sulfo-Cy5.5 dUTP

BDP-FL-dUTP

Amino-11-dUTP

Aminoallyl-dUTP-Cy3

Cy3-dUTP

Cy5-dUTP

Fluorescein-12-dUTP

Structure

2D Structure

Properties

Molecular Formula |

C48H59Li4N6O22P3S2 |

|---|---|

Molecular Weight |

1256.9 g/mol |

IUPAC Name |

tetralithium;(2E)-1-[6-[[6-[3-[1-[(2R)-4-hydroxy-5-[[[[hydroxy(oxido)phosphoryl]oxy-oxidophosphoryl]oxy-oxidophosphoryl]oxymethyl]oxolan-2-yl]-2,4-dioxopyrimidin-5-yl]prop-2-ynylamino]-6-oxohexyl]amino]-6-oxohexyl]-3,3-dimethyl-2-[(E)-3-(1,3,3-trimethyl-5-sulfonatoindol-1-ium-2-yl)prop-2-enylidene]indole-5-sulfonate |

InChI |

InChI=1S/C48H63N6O22P3S2.4Li/c1-47(2)34-26-32(80(67,68)69)19-21-36(34)52(5)40(47)15-12-16-41-48(3,4)35-27-33(81(70,71)72)20-22-37(35)53(41)25-11-7-9-18-42(56)49-23-10-6-8-17-43(57)50-24-13-14-31-29-54(46(59)51-45(31)58)44-28-38(55)39(74-44)30-73-78(63,64)76-79(65,66)75-77(60,61)62;;;;/h12,15-16,19-22,26-27,29,38-39,44,55H,6-11,17-18,23-25,28,30H2,1-5H3,(H8-,49,50,51,56,57,58,59,60,61,62,63,64,65,66,67,68,69,70,71,72);;;;/q;4*+1/p-4/t38?,39?,44-;;;;/m1..../s1 |

InChI Key |

RCMVJDZVTUKRMS-UOZDLEFTSA-J |

Isomeric SMILES |

[Li+].[Li+].[Li+].[Li+].CC1(C2=C(C=CC(=C2)S(=O)(=O)[O-])[N+](=C1/C=C/C=C/3\C(C4=C(N3CCCCCC(=O)NCCCCCC(=O)NCC#CC5=CN(C(=O)NC5=O)[C@H]6CC(C(O6)COP(=O)([O-])OP(=O)([O-])OP(=O)(O)[O-])O)C=CC(=C4)S(=O)(=O)[O-])(C)C)C)C |

Canonical SMILES |

[Li+].[Li+].[Li+].[Li+].CC1(C2=C(C=CC(=C2)S(=O)(=O)[O-])[N+](=C1C=CC=C3C(C4=C(N3CCCCCC(=O)NCCCCCC(=O)NCC#CC5=CN(C(=O)NC5=O)C6CC(C(O6)COP(=O)([O-])OP(=O)([O-])OP(=O)(O)[O-])O)C=CC(=C4)S(=O)(=O)[O-])(C)C)C)C |

Origin of Product |

United States |

Synthesis and Derivatization Strategies for Sulfo Cy3 Dutp

Chemical Synthesis Pathways of Sulfo-Cy3 dUTP Analogs

The synthesis of this compound typically involves the preparation of the cyanine (B1664457) dye component and its subsequent conjugation to a modified dUTP molecule. Cyanine dyes, including Cy3, are a class of polymethine dyes characterized by their bright fluorescence, tunable spectral properties, and good water solubility, particularly when sulfonated longdom.orgmedchemexpress.comglpbio.com.

A common approach to synthesizing fluorescently labeled dUTPs like this compound involves a multi-step process:

Synthesis of the Cyanine Dye: The core Sulfo-Cy3 fluorophore is synthesized through established cyanine dye chemistry, often involving the condensation of indolium derivatives with other reactive intermediates, followed by functionalization. The introduction of sulfonate groups (-SO₃⁻) onto the cyanine structure, typically on the benzindole rings, is a key step in creating the "sulfo" variant. These sulfonate groups significantly enhance the dye's water solubility and stability in aqueous environments glpbio.comglenresearch.com. Reactive forms of the Sulfo-Cy3 dye, such as N-hydroxysuccinimide (NHS) esters, are commonly prepared to facilitate conjugation to biomolecules medchemexpress.comglpbio.comglenresearch.com. For example, Sulfo-Cy3 NHS ester is a reactive dye designed for labeling amino groups glenresearch.com.

Preparation of a Modified dUTP Precursor: To enable efficient labeling, dUTP is often modified to introduce a reactive handle. A widely used precursor is 5-(3-aminoallyl)-2′-deoxyuridine 5′-triphosphate (aa-dUTP). This modification involves enzymatically incorporating aa-dUTP into DNA, thereby generating amine-functionalized DNA strands tandfonline.com.

Conjugation: The final step involves the chemical coupling of the activated Sulfo-Cy3 dye (e.g., Sulfo-Cy3 NHS ester) to the amine groups present on the aa-dUTP incorporated into DNA or directly to a modified dUTP molecule. This reaction typically occurs in aqueous buffers, leveraging the water solubility of the sulfonated dye longdom.orgtandfonline.comlongdom.org. The process for synthesizing AA-dUTP-Cy3, for instance, involves reacting amino-modified dUTP with Cy3-N-hydroxysuccinimide ester in anhydrous dimethyl formamide (B127407) (DMF), followed by purification, often using High-Performance Liquid Chromatography (HPLC) longdom.orglongdom.org.

Table 1: Common Synthesis Pathways for Fluorescent dUTPs

| Strategy | Key Intermediate(s) | Labeling Method | Advantages | Disadvantages |

| Direct Incorporation | Pre-labeled dUTP (e.g., Cy3-dUTP) | Enzymatic incorporation by DNA polymerases | Simpler process, fewer steps. | Lower labeling efficiency, potential for dye interference with polymerase activity, dye bias. |

| Two-Step Labeling | Aminoallyl-dUTP (aa-dUTP) | Enzymatic incorporation of aa-dUTP, then chemical labeling with amine-reactive dye (e.g., Sulfo-Cy3 NHS ester) | Higher labeling efficiency, controlled degree of labeling, reduced dye bias, improved probe sensitivity. | More steps involved, requires optimization of both enzymatic and chemical labeling steps. |

| Click Chemistry Conjugation | Alkyne/Azide-modified dUTP/Dye | Copper-catalyzed azide-alkyne cycloaddition | High specificity, mild reaction conditions. | Requires synthesis of specific alkyne/azide precursors for both dye and dUTP. |

Linker Chemistry in Fluorescent dUTP Design and its Influence on Biological Functionality

The linker chemistry employed in the design of fluorescent dUTPs, such as this compound, plays a critical role in its functionality, particularly concerning enzymatic incorporation into DNA and the resulting probe performance.

A prevalent strategy is the two-step labeling method , which utilizes a modified dUTP precursor like aa-dUTP. This approach involves the enzymatic incorporation of aa-dUTP into DNA by polymerases such as DNA polymerase I or reverse transcriptase. The aminoallyl group serves as a reactive handle for subsequent chemical conjugation with an amine-reactive fluorescent dye, like Sulfo-Cy3 NHS ester tandfonline.com. This method offers several advantages:

Controlled Labeling Density: By adjusting the ratio of aa-dUTP to the natural dTTP during enzymatic synthesis, the degree of amino-allyl substitution (and thus the subsequent dye incorporation) can be controlled. This allows for optimization of the labeling density, often expressed as dyes per kilobase (kb) of DNA.

Reduced Dye Interference: The aminoallyl linker separates the bulky fluorophore from the dUTP base and sugar moieties, minimizing steric hindrance that could impede the DNA polymerase's activity. This leads to more efficient incorporation of the modified nucleotide compared to directly labeled dUTPs tandfonline.com.

However, excessively high labeling densities can lead to fluorescence quenching , a reduction in the quantum yield, and can also negatively impact the stability of the DNA duplex due to steric hindrance, thereby reducing hybridization efficiency tandfonline.com. Therefore, the linker chemistry and the resulting labeling density are critical parameters to optimize for achieving the best balance between signal intensity and probe integrity.

Other linker strategies, such as those employing photocleavable linkers, have also been explored for specialized applications like DNA sequencing, allowing for the detection and subsequent removal of the fluorophore nih.gov.

Structural Modifications of Sulfo-Cy3 and their Impact on Conjugate Properties

The "sulfo" designation in this compound refers to the presence of sulfonate groups attached to the cyanine dye structure. These modifications are deliberate and significantly impact the dye's properties and its suitability for biological applications when conjugated to dUTP.

Key Impacts of Sulfonation on Sulfo-Cy3:

Enhanced Water Solubility: The primary benefit of sulfonate groups is their strong hydrophilic nature, which dramatically increases the water solubility of the cyanine dye glpbio.comglenresearch.comantibodies.com. This is crucial for labeling reactions performed in aqueous buffer systems, common in molecular biology protocols, eliminating the need for organic co-solvents that can be detrimental to biomolecules glpbio.com.

Reduced Aggregation: The charged sulfonate groups help to prevent dye molecules from aggregating. Dye aggregation can lead to fluorescence quenching and altered spectral properties. By reducing aggregation, sulfonated dyes maintain their fluorescence intensity and spectral characteristics more reliably, especially at higher labeling densities glpbio.comglenresearch.com.

pH Independence: Sulfonated cyanine dyes often exhibit fluorescence that is less sensitive to pH variations compared to their non-sulfonated counterparts. This provides more consistent signal output across different experimental conditions glenresearch.comacs.org.

Minimal Impact on Fluorescence: Importantly, the addition of sulfonate groups is generally designed not to significantly alter the intrinsic photophysical properties of the core Cy3 fluorophore, such as its absorption and emission wavelengths, extinction coefficient, or quantum yield glenresearch.com. This ensures that the dye retains its characteristic brightness and spectral profile.

When conjugated to dUTP, these properties translate to a more robust and versatile labeling reagent. This compound can be efficiently incorporated into DNA probes via enzymatic methods, and the resulting probes benefit from the bright, stable fluorescence of the Sulfo-Cy3 dye, enabling sensitive detection in various applications like fluorescence in situ hybridization (FISH), microarrays, and PCR longdom.orgnih.govnih.govresearchgate.net.

Table 2: Properties of Sulfo-Cy3 vs. Non-Sulfonated Cy3 Derivatives

| Property | Non-Sulfonated Cy3 Derivative | Sulfo-Cy3 Derivative | Impact on Conjugate Properties |

| Water Solubility | Limited | High | Enables labeling in aqueous buffers, simplifies protocols, reduces need for organic co-solvents. |

| Aggregation Tendency | Higher | Lower | Reduces fluorescence quenching, maintains spectral integrity, improves signal consistency. |

| pH Sensitivity | Can be sensitive | Generally less sensitive | Provides more stable fluorescence output across varying pH conditions. |

| Fluorescence | Bright | Bright (minimal change from core dye) | Retains characteristic Cy3 brightness and spectral profile for effective detection. |

| Labeling Efficiency | Moderate | High (due to solubility/stability) | Facilitates higher labeling densities, potentially leading to increased signal intensity. |

Compound List:

this compound

Cy3

Cy5

5-(3-aminoallyl)-2′-deoxyuridine 5′-triphosphate (aa-dUTP)

Deoxyuridine triphosphate (dUTP)

Sulfo-Cy3 NHS ester

Cy3 NHS ester

Cy5 NHS ester

Sulfo-Cy5 DBCO

Enzymatic Incorporation Mechanisms and Methodological Optimization

Substrate Properties and Enzymatic Recognition by DNA Polymerases

The ability of DNA polymerases to incorporate modified nucleotides like Sulfo-Cy3 dUTP is a critical factor in their application for nucleic acid labeling. This process is governed by the enzyme's active site geometry, processivity, and tolerance for bulky or charged modifications.

Taq DNA polymerase, a widely used thermostable enzyme in PCR, has been studied for its ability to incorporate fluorescently labeled nucleotides, including this compound. Research indicates that Taq polymerase is generally efficient at incorporating various fluorescently labeled nucleotides researchgate.net. However, the efficiency can be influenced by the specific fluorophore, the linker connecting it to the dUTP, and the position of attachment researchgate.net. When used in applications like PCR, where the polymerase must read through a modified template, incorporation efficiency can decline significantly researchgate.net. Studies have shown that Taq polymerase, belonging to family A polymerases, can incorporate modified nucleotides, though it may be slightly less proficient than some family B polymerases with certain analogs researchgate.net. For PCR applications, Taq polymerase is recommended for use with dUTP conjugates, as dUTP can inhibit archaeal polymerases such as Pfu and Vent® biotium.com.

Phi29 DNA polymerase is known for its high processivity and strand displacement activity, making it suitable for various labeling applications. Studies investigating the incorporation of modified nucleotides, including sulfo-cyanine3-dUTP, by phi29 DNA polymerase have demonstrated its effectiveness. In rolling circle amplification (RCA) reactions, sulfo-cyanine3-dUTP demonstrated high incorporation effectiveness, with reported incorporation rates of 4–9 labels per 1000 nucleotides. The mean length of RCA products was estimated to be approximately 175,000 nucleotides, with a total increase in fluorescence from a single target/product complex observed to be 850 times researchgate.net. However, it's noted that reaction yields can decrease with an increasing percentage of labeled nucleotides, suggesting the need for optimal concentrations to maintain reaction efficiency researchgate.netnih.gov.

The Klenow fragment of E. coli DNA polymerase I has been utilized for labeling DNA, including post-PCR labeling where it can exchange fluorescent dUTP or dCTP tandfonline.comnih.gov. Studies comparing the incorporation of different fluorescent dUTP derivatives by Klenow fragment have shown varying efficiencies, with some derivatives exhibiting significantly lower labeling efficiency compared to natural nucleotides nih.gov. For instance, the incorporation efficiency of TAMRA-dUTP by Klenow fragment was found to be only 20% of that obtained with R110-dUTP, reflecting differences in the enzyme's affinity for various dUTP derivatives nih.gov. The Klenow fragment, along with Thermo Sequenase, has been reported to yield high-fluorescence peaks with minimal spurious peaks in post-PCR labeling, whereas using either enzyme alone reduced labeling efficiency tandfonline.com.

Information specifically detailing the utilization of this compound by T4 DNA polymerase and reverse transcriptases like AMV (Avian Myeloblastosis Virus) and M-MuLV (Moloney Murine Leukemia Virus) is not extensively detailed in the provided search results. However, general studies on fluorescent dNTP incorporation by various DNA polymerases, including reverse transcriptases, indicate that these enzymes can incorporate modified nucleotides, albeit with varying efficiencies depending on the specific enzyme and analog researchgate.net. Reverse transcriptases, being part of the reverse transcriptase family of polymerases, are expected to have some capacity for incorporating modified nucleotides, similar to other polymerases in this class.

Terminal deoxynucleotidyl transferase (TdT) is an enzyme that adds nucleotides to the 3'-hydroxyl terminus of DNA without the need for a template. TdT has been used to label RNA transcripts with fluorescent dUTP derivatives, such as R110-dUTP, RG6-dUTP, and TAMRA-dUTP nih.gov. The efficiency of labeling with TdT can be sensitive to the length and structure of the acceptor molecule nih.gov. In one study, TdT was used to label RNA transcripts, extending them by a single labeled dUTP residue, with reaction conditions optimized for this purpose nih.gov.

Efficiency and Effectiveness of this compound Incorporation into Nucleic Acids

The efficiency and effectiveness of this compound incorporation are paramount for successful nucleic acid labeling. Studies suggest that while this compound is generally well-incorporated by certain polymerases, efficiency can be modulated by several factors. In rolling circle amplification (RCA) using phi29 DNA polymerase, sulfo-cyanine3-dUTP demonstrated high incorporation effectiveness, with 4–9 labels per 1000 nucleotides incorporated researchgate.net. However, it has been noted that reaction yields can decrease with an increasing percentage of labeled nucleotides, necessitating careful optimization of the dUTP concentration to avoid inhibition and maintain high incorporation rates researchgate.netnih.gov. For example, a concentration of 0.5% TAMRA-dUTP (10 µM) was found to be optimal for labeling in one study, balancing amplification efficiency and fluorescence signal nih.gov.

When comparing different fluorescent dUTP derivatives, variations in incorporation efficiency are observed across different DNA polymerases researchgate.netnih.gov. Factors such as the fluorophore's structure, the linker's length and composition, and the specific polymerase's active site can all influence the rate and extent of incorporation researchgate.netresearchgate.netscribd.com. For instance, a study on PCR-based high-density labeling found that after complete substitution of dTTP with a fluorescent dUTP analog, the labeling efficiency was 0.89-0.96, indicating that a fraction of the substrate analog might not have been bearing the fluorophore researchgate.net. This highlights the importance of selecting the appropriate polymerase and optimizing reaction conditions to maximize the incorporation of functionalized nucleotides.

Optimization of Enzymatic Labeling Parameters

Nucleotide Ratio Optimization (e.g., this compound/dTTP)

Optimizing the ratio of this compound to its natural counterpart, dTTP, is paramount for achieving effective enzymatic labeling. This optimization aims to strike a balance between maximizing fluorescence intensity through high incorporation rates and maintaining efficient nucleic acid synthesis. Studies have shown that while higher concentrations of labeled nucleotides increase fluorescence signals, they can also negatively impact polymerase activity, leading to reduced reaction yields, delayed amplification onset, or even complete inhibition researchgate.netnih.gov. For instance, research on similar fluorescently labeled dUTPs like TAMRA-dUTP suggests that an optimal range for fluorescence-labeled dUTP is typically between 1% to 2% of the total dNTP pool to balance fluorescence intensity and amplification speed researchgate.netnih.gov. Concentrations exceeding this range can lead to significant delays or complete cessation of enzymatic activity nih.gov. A common strategy involves determining a substitution rate, such as one labeled nucleotide incorporated for every 200 dTTPs, which corresponds to approximately 0.5% of the total dNTP pool for certain labeled dUTPs like TAMRA-dUTP nih.gov.

| Labeled Nucleotide Concentration (e.g., TAMRA-dUTP) | Effect on Amplification Onset (vs. no labeled nucleotide) | Effect on Amplification Yield |

| 0.5% | ~11-minute delay | Reduced, but functional |

| 1% | ~19-minute delay | Further reduction |

| 2% or higher | Complete inhibition | None |

Note: Data presented is based on observations with TAMRA-dUTP, which shares similar incorporation characteristics with other fluorescently labeled dUTPs like this compound, illustrating the general impact of labeled nucleotide concentration on enzymatic amplification researchgate.netnih.gov.

Reaction Condition Tuning for Enhanced Incorporation

Tuning various reaction conditions is essential for enhancing the incorporation efficiency of this compound. Factors such as incubation time, temperature, buffer pH, ionic strength, and enzyme concentration can all be modulated to optimize the labeling process researchgate.netnih.gov. Extending incubation times, for example, can allow for greater incorporation of the labeled nucleotide, provided that the polymerase remains active and substrate depletion does not become a limiting factor researchgate.net. However, it is crucial to avoid conditions that might denature the enzyme or lead to excessive product degradation. As noted in nucleotide ratio optimization, higher concentrations of labeled nucleotides can introduce delays or inhibit the reaction; therefore, careful adjustment of these parameters in conjunction with the dUTP ratio is necessary nih.gov. For example, a 1.5% concentration of Cy5-dUTP was observed to introduce a 3.5-minute delay in an amplification reaction, highlighting the sensitivity of enzymatic processes to the presence of modified nucleotides researchgate.net. Fine-tuning these parameters ensures that the enzymatic system efficiently incorporates this compound while maintaining robust synthesis of the target nucleic acid researchgate.netnih.gov.

Compound List:

this compound

Applications of Sulfo Cy3 Dutp in Advanced Molecular and Cellular Research

Nucleic Acid Labeling Methodologies for Research Probes

The enzymatic incorporation of Sulfo-Cy3 dUTP is a cornerstone of modern molecular biology for producing fluorescent DNA and cDNA probes. This modified nucleotide can effectively substitute for its natural counterpart, thymidine (B127349) triphosphate (dTTP), in various enzymatic reactions. DNA polymerases, including Taq polymerase, E. coli DNA polymerase, and reverse transcriptases, recognize this compound as a substrate, facilitating its integration into newly synthesized nucleic acid strands.

Polymerase Chain Reaction (PCR) is a powerful method for simultaneously amplifying and labeling specific DNA sequences. By including this compound in the PCR master mix, fluorescently labeled DNA probes can be generated in significant quantities. The efficiency of incorporation and the yield of the labeled product can be influenced by several factors.

| Factor | Observation | Impact on Labeling | Reference |

|---|---|---|---|

| Fluorophore Charge | Electroneutral zwitterionic Cy3 analogues are incorporated more efficiently by Taq polymerase than negatively charged analogues. | Higher efficiency and yield of labeled product. | |

| Linker Arm Length | Longer linkers between the dye and dUTP increase incorporation levels and hybridization signal intensity. | Denser labeling and brighter probes. | |

| This compound/dTTP Ratio | A recommended ratio is typically between 30-50% this compound to 50% dTTP. | Balances labeling efficiency with PCR product yield. |

Nick translation and random priming are two established methods for labeling DNA probes. Both techniques readily incorporate this compound to produce uniformly labeled DNA.

Nick Translation involves the concerted action of DNase I and DNA Polymerase I. DNase I introduces single-strand breaks ("nicks") at random locations in a double-stranded DNA template. DNA Polymerase I then binds to these nicks, where its 5'→3' exonuclease activity removes existing nucleotides, and its 5'→3' polymerase activity simultaneously synthesizes a new strand, incorporating this compound from the reaction mixture. This process results in the generation of highly labeled, double-stranded DNA fragments suitable for applications like Fluorescence in situ Hybridization (FISH).

Random Priming utilizes short, random oligonucleotide sequences (hexamers) to prime DNA synthesis at multiple points along a denatured DNA template. The Klenow fragment of DNA polymerase I, which lacks 5'→3' exonuclease activity, extends these primers, incorporating this compound to create a new fluorescently labeled strand. Similar to PCR labeling, complete substitution of dTTP with Cy3-dUTP has been found to yield the brightest probes in random priming reactions.

| Feature | Nick Translation | Random Priming | Reference |

|---|---|---|---|

| Enzymes | DNase I, DNA Polymerase I | Klenow fragment (of DNA Pol I) | |

| Template | Double-stranded DNA | Denatured (single-stranded) DNA | |

| Priming Mechanism | 3'-OH ends at nicks | Random oligonucleotide primers | |

| Product | Labeled double-stranded DNA fragments | Labeled single-stranded DNA, complementary to template |

This compound is also a substrate for reverse transcriptase enzymes, making it suitable for labeling complementary DNA (cDNA) during its synthesis from an RNA template. This is a fundamental technique in gene expression analysis, particularly for microarrays. In this process, RNA is reverse-transcribed using primers like oligo(dT) or random hexamers. The reaction mix includes this compound, which is incorporated into the nascent cDNA strand by the reverse transcriptase. After synthesis, the original RNA template is typically degraded, leaving the fluorescently labeled single-stranded cDNA probe.

A common two-step method involves first incorporating an amine-modified nucleotide, aminoallyl-dUTP, during reverse transcription. Subsequently, an amine-reactive Sulfo-Cy3 dye is chemically coupled to the amino groups on the newly synthesized cDNA. This indirect labeling method is often favored for its increased labeling efficiency and cost-effectiveness.

For applications requiring a label at a specific terminus, 3'-end labeling is employed. This technique utilizes the enzyme Terminal deoxynucleotidyl Transferase (TdT), which can add nucleotides to the 3'-hydroxyl end of a DNA strand without requiring a template. When this compound is provided as a substrate, TdT will append one or more of these fluorescent molecules to the 3' end of the DNA. This method is particularly useful for labeling oligonucleotides and is a key component of the TUNEL (TdT-mediated dUTP Nick-End Labeling) assay for detecting DNA fragmentation in apoptotic cells.

Advanced Fluorescence Imaging and Spectroscopy Techniques

The bright and stable fluorescence of the Cy3 dye makes this compound-labeled probes ideal for high-resolution imaging techniques that push beyond the diffraction limit of conventional light microscopy.

Single-Molecule Localization Microscopy (SMLM) is a family of super-resolution techniques that includes methods like STORM (Stochastic Optical Reconstruction Microscopy), PALM (Photoactivated Localization Microscopy), and DNA-PAINT (DNA Points Accumulation for Imaging in Nanoscale Topography). These methods achieve nanoscale resolution by temporally separating the fluorescence signals from individual molecules. DNA labeled with fluorophores like Cy3 can be visualized with a spatial resolution of approximately 15-20 nm, a significant improvement over the ~250 nm limit of conventional microscopy.

In the context of DNA structural analysis, SMLM can be used to visualize the intricate folding of DNA into chromatin and to study the architecture of complex structures like metaphase chromosomes. For instance, the DNA-PAINT technique utilizes the transient binding of a short, dye-labeled oligonucleotide ("imager" strand) to a complementary "docking" strand attached to the target. By incorporating this compound into a DNA structure of interest, it can serve as a docking site for fluorescently-labeled imager strands, allowing for the reconstruction of the DNA's shape with sub-5-nm resolution. This approach enables detailed investigation of genome organization and the impact of DNA damage on chromosome structure at the molecular level.

Quantitative Fluorescence Microscopy for Cellular and Subcellular Analysis

This compound is a vital tool in quantitative fluorescence microscopy, enabling the precise visualization and measurement of nucleic acids within cellular and subcellular compartments. As a fluorescently labeled deoxyuridine triphosphate, it can be enzymatically incorporated into DNA through methods like PCR, nick translation, or reverse transcription. This process tags the DNA with the Sulfo-Cy3 fluorophore, a water-soluble, orange-red fluorescent dye known for its high fluorescence, photostability, and strong signal.

Once incorporated, the labeled DNA can be introduced into cells or used as a probe to bind to specific target sequences. Under a fluorescence microscope, the Sulfo-Cy3 dye is excited by a light source (typically around 555 nm), causing it to emit a bright signal (at approximately 570 nm) that clearly illuminates the location of the target DNA. The intensity of this fluorescence can be measured, which allows researchers to quantify the amount and determine the spatial distribution of specific DNA sequences within the cell. This makes it an ideal reagent for imaging cellular structures and processes with high clarity.

Flow Cytometry for Cell Population Characterization

In flow cytometry, this compound is utilized for the characterization and analysis of cell populations. This technique rapidly analyzes individual cells as they pass through a laser beam. By labeling cellular DNA with this compound, researchers can identify and quantify cells based on specific nucleic acid content or the presence of a particular genetic marker.

The process often involves incorporating the labeled nucleotide into the DNA of a cell population of interest. These fluorescently tagged cells are then passed through the cytometer. The instrument's detectors measure the light emitted from the Sulfo-Cy3 dye in each cell, providing a distinct signal for precise cell sorting and analysis. This method is a powerful tool for analyzing multiple characteristics of distinct cell populations within a single sample, contributing to studies in immunology, cell biology, and diagnostics.

Hybridization-Based Assays

Fluorescence In Situ Hybridization (FISH) for Sequence Detection

Fluorescence In Situ Hybridization (FISH) is a cornerstone molecular cytogenetic technique that heavily relies on fluorescently labeled nucleotides like this compound to detect and localize specific DNA sequences on chromosomes. In this method, DNA probes are created by incorporating this compound via enzymatic reactions such as nick translation. These probes, now carrying the bright orange-red fluorescent label, are designed to be complementary to the specific DNA sequence of interest within the cell's nucleus.

The labeled probe is then applied to a sample of cells or tissues on a microscope slide and heated to denature both the probe's DNA and the target DNA in the chromosomes, separating them into single strands. Upon cooling, the probe anneals, or hybridizes, to its complementary sequence on the chromosome. The location of the probe can then be visualized under a fluorescence microscope, appearing as a distinct, bright signal at the precise location of the target gene or sequence. This direct detection method is sensitive and powerful, allowing for the mapping of genes and the identification of genetic aberrations in both metaphase chromosomes and interphase nuclei.

| Property | Value |

| Fluorophore | Sulfo-Cyanine3 (Sulfo-Cy3) |

| Excitation Maximum | ~555 nm |

| Emission Maximum | ~570 nm |

| Color | Orange-Red |

| Solubility | Water-Soluble |

Table 1: Spectral Properties of Sulfo-Cy3 Dye.

Multicolor and Multiplexed FISH Applications

The distinct spectral properties of this compound make it exceptionally well-suited for multicolor and multiplexed FISH (M-FISH) applications. M-FISH allows for the simultaneous detection of multiple genetic targets within a single cell by using a cocktail of probes, each labeled with a different colored fluorophore.

In this approach, this compound provides the orange-red signal, which is used in combination with other nucleotides labeled with spectrally distinct dyes, such as Cy5 (far-red) or fluorescein (B123965) (green). By creating a variety of probes, each targeting a different chromosome or gene segment and each labeled with a unique fluorophore or a unique combination of fluorophores, researchers can visualize numerous genetic elements at once. This capability is invaluable for complex analyses, such as identifying intricate chromosomal rearrangements or simultaneously screening for multiple genetic markers. The simple, one-step detection offered by directly labeled probes like this compound streamlines these complex multicolor experiments.

Chromosomal Abnormality Detection (Translocations, Deletions, Amplifications)

This compound-labeled probes are fundamental in the clinical and research application of FISH for detecting chromosomal abnormalities. These aberrations are often hallmarks of genetic diseases and cancers.

Translocations: These occur when a piece of one chromosome breaks off and attaches to another. Using probes labeled with this compound for one chromosome and a different colored probe for another, a translocation can be identified when the two colored signals appear together on the same chromosome.

Deletions: A deletion involves the loss of a segment of a chromosome. A probe specific to the deleted region, labeled with this compound, would fail to produce a signal in affected cells, making the absence of fluorescence indicative of the deletion.

Amplifications: This refers to the presence of multiple copies of a gene or chromosomal region, a common event in cancer cells. Using a this compound labeled probe for the gene of interest, amplification is visualized as numerous, bright fluorescent signals, indicating an increased number of gene copies.

| Application of this compound in FISH | Description |

| Translocation Detection | A Sulfo-Cy3 labeled probe binds to its target sequence, which has moved to a new chromosomal location, often visualized alongside a differently colored probe for the recipient chromosome. |

| Deletion Detection | The absence of a signal from a Sulfo-Cy3 labeled probe indicates that the corresponding genetic sequence is missing from the chromosome. |

| Amplification Detection | Multiple copies of a bright signal from a Sulfo-Cy3 labeled probe reveal an increased number of a specific gene or DNA region. |

Table 2: Use of this compound in Detecting Chromosomal Abnormalities.

Gene Mapping and Chromosome Enumeration

FISH with this compound-labeled probes is a powerful technique for physical gene mapping—the process of assigning a specific gene to a particular location on a chromosome. By designing a probe that is complementary to a known gene sequence, researchers can pinpoint its exact location, or locus, on a chromosome spread. The bright signal from the Sulfo-Cy3 dye acts as a visual marker for the gene's position.

Furthermore, this technique is crucial for chromosome enumeration, which is the counting of chromosomes to detect aneuploidy (an abnormal number of chromosomes), such as the trisomy responsible for Down syndrome. Probes that target the highly repetitive DNA sequences in the centromere of a specific chromosome are labeled with this compound. By counting the number of fluorescent signals in the interphase nuclei of cells, clinicians and researchers can quickly determine the copy number of that chromosome.

DNA Microarray Analysis for Gene Expression and Genomic Studies

This compound is a fluorescently labeled deoxyuridine triphosphate analog frequently utilized in DNA microarray technology for genome-wide gene expression analysis. In this technique, messenger RNA (mRNA) from biological samples is extracted and reverse transcribed into complementary DNA (cDNA). During this synthesis, fluorescently labeled nucleotides like this compound are incorporated into the cDNA strands. This process generates a pool of fluorescently labeled cDNA probes representative of the gene expression profile of the original sample.

These labeled probes are then hybridized to a DNA microarray, which is a solid surface containing thousands of microscopic spots of known DNA sequences (probes). Each spot corresponds to a specific gene. After hybridization, the microarray is scanned to detect the fluorescence emitted from the bound Sulfo-Cy3-labeled cDNA. The intensity of the fluorescence at each spot is proportional to the amount of hybridized cDNA, which in turn reflects the expression level of the corresponding gene in the sample.

Sulfo-Cyanine3 is considered a standard dye for DNA microarray experiments due to its favorable spectral properties. It is often used in dual-color microarray experiments in conjunction with another fluorescent dye, such as Cy5, allowing for the simultaneous comparison of two different biological samples on the same microarray. For instance, cDNA from a control sample might be labeled with this compound (emitting in the yellow-green spectrum) and cDNA from a test sample with Cy5-dUTP (emitting in the far-red spectrum). The ratio of the two fluorescence intensities provides a quantitative measure of the differential gene expression between the two samples.

| Property | Sulfo-Cy3 | Sulfo-Cy5 |

| Excitation Max (nm) | 555 | 650 |

| Emission Max (nm) | 570 | 670 |

| Primary Use Case | Control Sample Label | Test Sample Label |

| Spectral Overlap | Minimal | Minimal |

This table provides a comparative overview of the spectral properties of Sulfo-Cy3 and Sulfo-Cy5 dyes commonly used in two-color microarray analysis.

Blotting Techniques Utilizing Fluorescent Probes

In various blotting techniques, such as Southern and Northern blotting, fluorescently labeled probes are essential for detecting specific DNA or RNA sequences. This compound can be used to generate these fluorescent probes. The process involves enzymatically incorporating the dye-labeled nucleotide into a DNA probe using methods like nick translation, random priming, or PCR.

Once the Sulfo-Cy3 labeled probe is synthesized, it is used in hybridization steps common to blotting procedures. For example, in Southern blotting, a DNA sample is digested with restriction enzymes, separated by gel electrophoresis, and transferred to a membrane. The fluorescent probe is then incubated with the membrane, where it hybridizes to its complementary target sequence. The location of the target DNA is then visualized by detecting the fluorescence signal from the Sulfo-Cy3 dye, eliminating the need for autoradiography associated with traditional radioactive probes. This fluorescence-based detection offers advantages in terms of safety, speed, and the potential for multiplexing.

Amplification Technologies

Rolling Circle Amplification (RCA) for Signal Magnification and Target Detection

Rolling Circle Amplification (RCA) is an isothermal enzymatic method that generates long, single-stranded DNA molecules composed of tandem repeats, starting from a small circular DNA template. This technique is widely used for signal amplification in molecular diagnostics. The direct incorporation of fluorescently labeled nucleotides, such as this compound, into the growing DNA strand during RCA provides a straightforward method for detecting the amplification product.

Research has shown that the choice of fluorophore-modified dUTP can significantly affect the efficiency of the RCA reaction. In a study comparing various fluorescently labeled dUTPs, this compound demonstrated the highest incorporation effectiveness by the phi29 DNA polymerase, the enzyme commonly used in RCA. This high efficiency allows for robust signal generation, making this compound a preferred choice for sensitive detection assays based on RCA. The total fluorescence increase from a single target can be amplified by as much as 850 times using this method.

| Modified dUTP | Incorporation Effectiveness (labels per 1000 nucleotides) |

| This compound | 4–9 |

| Sulfo-Cy5 dUTP | Lower than this compound |

| Sulfo-Cy5.5 dUTP | Lower than this compound |

| BDP-FL-dUTP | Lower than this compound |

| Amino-11-dUTP | Lower than this compound |

This table summarizes the comparative incorporation effectiveness of different modified dUTPs in RCA, highlighting the superior performance of this compound.

Generation of Chemically Functionalized DNA Nanomaterials via RCA

RCA is not only an amplification tool but also a powerful method for constructing DNA-based nanomaterials, such as DNA nanoflowers (DNFs), which are hybrid structures of DNA and magnesium pyrophosphate. These nanomaterials have significant potential in fields like therapeutics and bio-imaging. The functionality of these nanomaterials can be expanded by incorporating chemically modified nucleotides during the RCA process.

While direct incorporation of a bulky molecule like this compound can be challenging, a common strategy involves incorporating dUTPs with smaller chemical handles, such as amine groups. The resulting amine-functionalized DNA nanomaterial can then be post-synthetically labeled by reacting it with an amine-reactive dye, such as a Sulfo-Cy3 NHS ester. This two-step process allows for the creation of brightly fluorescent DNA nanomaterials. An alternative strategy involves co-precipitating a lysine-rich protein like Bovine Serum Albumin (BSA) within the DNF during its formation. The lysine (B10760008) residues of the encapsulated protein can then be labeled with Sulfo-Cy3 NHS ester, functionalizing the nanomaterial without modifying the DNA component itself.

Specialized Labeling and Detection Assays

Terminal Deoxynucleotidyl Transferase (TdT)-mediated dUTP Nick End Labeling (TUNEL) Assays

The TUNEL assay is a widely used method for detecting DNA fragmentation, which is a hallmark of the later stages of apoptosis (programmed cell death). The assay relies on the enzyme Terminal deoxynucleotidyl transferase (TdT), which can add labeled deoxynucleotides to the 3'-hydroxyl (3'-OH) ends of DNA breaks.

In a typical TUNEL assay, fixed and permeabilized cells or tissue sections are incubated with a mixture containing TdT and a fluorescently labeled dUTP, such as this compound. The TdT enzyme catalyzes the addition of this compound to the exposed 3'-OH termini of fragmented DNA in apoptotic cells. Non-apoptotic cells with intact DNA will not incorporate the label. The presence of apoptotic cells is then identified and quantified by detecting the bright fluorescence of the incorporated Sulfo-Cy3 label using fluorescence microscopy or flow cytometry. The intensity of the signal is directly proportional to the number of DNA strand breaks.

Tyramide Signal Amplification (TSA) in Immunohistochemistry, Immunocytochemistry, and FISH

Tyramide Signal Amplification (TSA), also known as Catalyzed Reporter Deposition (CARD), is a powerful enzymatic detection method that significantly enhances the sensitivity of in situ hybridization and immunohistochemical staining techniques. This technology is particularly valuable for detecting low-abundance targets in applications such as immunohistochemistry (IHC), immunocytochemistry (ICC), and fluorescence in situ hybridization (FISH). The core principle of TSA involves the use of horseradish peroxidase (HRP) to catalyze the deposition and covalent binding of multiple fluorophore-labeled tyramide molecules in the immediate vicinity of the target molecule.

The process begins with standard protocols for IHC, ICC, or FISH. In a typical workflow, a primary antibody binds to the target antigen, or a labeled nucleic acid probe hybridizes to the target sequence. This is followed by the application of a secondary antibody or another detection reagent (like streptavidin) that is conjugated to the HRP enzyme. In the crucial amplification step, a solution containing a fluorescently labeled tyramide, such as Sulfo-Cy3 tyramide, and a low concentration of hydrogen peroxide (H₂O₂) is introduced. The HRP enzyme, in the presence of H₂O₂, converts the Sulfo-Cy3 tyramide into a highly reactive, oxidized free radical. This activated tyramide then covalently bonds to nearby tyrosine residues on proteins adjacent to the HRP enzyme's location, resulting in a highly concentrated deposition of Sulfo-Cy3 fluorophores at the target site.

This enzymatic amplification dramatically increases the signal intensity, allowing for the detection of targets that may be undetectable by conventional methods. Research indicates that TSA can increase detection sensitivity by up to 100 times compared to standard immunofluorescence techniques. This enhanced sensitivity not only facilitates the visualization of low-expression proteins or rare nucleic acid sequences but also allows for a significant reduction in the concentration of the primary antibody or probe required, which can lower background staining and reduce costs.

Applications in Immunohistochemistry (IHC) and Immunocytochemistry (ICC)

In IHC and ICC, TSA is employed to overcome challenges associated with detecting proteins expressed at very low levels. The high-density labeling achieved with Sulfo-Cy3 tyramide provides a bright and localized fluorescent signal, enabling clear visualization of target proteins within the cellular and tissue architecture. Because the tyramide molecules are covalently bound, the signal is robust and stable. This covalent linkage also makes TSA an ideal technique for multiplex fluorescence imaging, where multiple targets are detected sequentially on the same sample. After one round of TSA, the antibodies can be stripped away while the fluorescent signal remains, allowing for the next primary antibody and a different fluorescent tyramide to be applied.

Applications in Fluorescence In Situ Hybridization (FISH)

In the context of FISH, TSA is used to amplify the signal from hybridized nucleic acid probes. While a probe can be directly labeled using nucleotides like this compound, amplification is often necessary for small or low-copy number targets. In a typical TSA-FISH workflow, a probe labeled with a hapten (such as biotin (B1667282) or digoxigenin) is hybridized to the target DNA or RNA sequence. An anti-hapten antibody or streptavidin conjugated to HRP is then used to target the probe's location. The subsequent addition of Sulfo-Cy3 tyramide initiates the amplification cascade, depositing a high concentration of fluorophores at the specific chromosomal or cellular location of the target sequence. This approach is invaluable for gene mapping, identifying chromosomal abnormalities, and detecting specific transcripts within cells and tissues.

The following tables summarize the advantages of using TSA and present key findings from relevant research.

Table 1: Advantages of Tyramide Signal Amplification (TSA)

| Feature | Description | Reference |

| Enhanced Sensitivity | Increases signal intensity up to 100-fold compared to conventional methods. | |

| Detection of Low-Abundance Targets | Enables visualization of proteins or nucleic acids present in very small quantities. | |

| Reduced Reagent Consumption | Allows for the use of significantly lower concentrations of primary antibodies or probes. | |

| Improved Signal-to-Noise Ratio | Reduced primary antibody concentration can lead to lower non-specific background staining. | |

| Multiplexing Capability | Covalent signal deposition allows for sequential detection of multiple targets in the same sample. | |

| Compatibility | Can be integrated into standard protocols for ICC, IHC, and FISH. |

Table 2: Research Findings on TSA in Molecular Imaging

| Application Area | Finding | Significance | Reference |

| Multiplex IHC | TSA, followed by antibody removal, simplifies antibody panel design for multicolor imaging as primary antibodies can be used irrespective of host species. | Greatly increases the flexibility and efficiency of studying multiple proteins simultaneously in a single tissue section. | |

| FISH for Chromosome Detection | Biotinylated α-satellite probes for specific chromosomes were successfully detected using HRP–streptavidin and fluorescently labeled tyramides, generating bright and specific signals. | Demonstrates the efficacy of TSA in amplifying signals for specific DNA sequences on chromosomes, aiding in cytogenetic analysis. | |

| Flow Cytometry | TSA has been optimized for detecting intracellular proteins by flow cytometry, addressing initial challenges of high background from non-specific tyramide binding. | Expands the application of TSA beyond microscopy to quantitative, high-throughput cellular analysis. | |

| RNA FISH | Used to measure and localize mRNAs and other transcripts within tissue sections or whole mounts, enabling the study of gene expression patterns. | Provides a highly sensitive method for visualizing the spatial distribution of specific RNA molecules in situ. |

Comparative Analysis and Performance Characteristics of Sulfo Cy3 Dutp

Comparison with Other Cyanine (B1664457) Dye-Conjugated dUTPs

Sulfo-Cy3 dUTP offers distinct advantages and performance profiles when compared to other cyanine dye-conjugated dUTPs, such as Sulfo-Cy5 dUTP, Cy3.5 dUTP, and Cy7 dUTP. These differences are primarily attributed to variations in their fluorophore structures, linker chemistries, and the presence or absence of charged groups.

Fluorescent Efficiency and Brightness Comparisons

The fluorescent efficiency and brightness of this compound are key parameters for its utility in sensitive biological assays. This compound exhibits a high quantum yield and extinction coefficient, contributing to its bright fluorescence interchim.fraxispharm.comantibodies.comlumiprobe.comlumiprobe.com. Compared to other cyanine dyes, Cy3 and its sulfonated analog, Sulfo-Cy3, generally provide strong fluorescence in the orange-red spectrum, with absorption and emission maxima typically around 554 nm and 568 nm, respectively interchim.fraxispharm.comlumiprobe.combroadpharm.com.

While direct quantitative comparisons across all possible analogs are complex due to variations in experimental conditions and specific dye modifications, general trends can be observed. This compound is known for its bright fluorescence, making it a good choice for applications requiring high signal intensity interchim.fraxispharm.com. In some comparative studies involving rolling circle amplification (RCA), this compound demonstrated high incorporation effectiveness, leading to a significant increase in fluorescence researchgate.netresearchgate.netnih.gov. In contrast, longer-wavelength cyanine dyes like Cy5 and Cy7, and their sulfonated counterparts (Sulfo-Cy5, Sulfo-Cy7), are used for red and near-infrared detection, respectively, offering different spectral ranges for multiplexing interchim.frresearchgate.net. Cy7-labeled dUTP, for instance, has been shown to provide greater sensitivity in hybridization analysis compared to Cy5-dUTP researchgate.net. However, for applications demanding bright emission in the visible spectrum, this compound remains a highly competitive option.

Impact of Fluorophore Charge on Enzymatic Incorporation and Assay Performance

The presence of sulfonate groups on this compound imparts a negative charge to the molecule. This charge can influence its interaction with DNA polymerases and affect the efficiency of enzymatic incorporation into nucleic acid chains. Studies have indicated that the charge of the fluorophore conjugated to dUTP can significantly impact its incorporation by polymerases researchgate.netnih.govnih.gov.

Photophysical Properties Relevant to Research Applications

The photophysical properties of this compound are critical for its successful application in various imaging and detection techniques.

Quantum Yield and Extinction Coefficient in Biological Environments

This compound possesses a high extinction coefficient and a good quantum yield, which are fundamental to its bright fluorescence interchim.frantibodies.comlumiprobe.comlumiprobe.com. The extinction coefficient for Sulfo-Cy3 is reported to be approximately 151,000–162,000 M⁻¹cm⁻¹ antibodies.comlumiprobe.combroadpharm.comjenabioscience.comjenabioscience.com. Its quantum yield is approximately 0.1 antibodies.comlumiprobe.combroadpharm.com. These values indicate that the dye efficiently absorbs light and converts it into fluorescence, making it suitable for sensitive detection methods. These properties are generally maintained in biological environments due to the dye's inherent stability and water solubility interchim.fr.

Photostability Considerations for Extended Imaging

Photostability, the resistance of a fluorophore to photobleaching under prolonged light exposure, is crucial for applications requiring extended imaging periods, such as live-cell microscopy or time-lapse studies. Cyanine dyes, including Cy3 and its sulfonated derivatives, are known for their good photostability compared to some older classes of fluorophores interchim.fr. The presence of sulfonate groups can further enhance photostability and reduce aggregation, contributing to more robust performance during extended imaging interchim.frresearchgate.net. While specific quantitative photostability data for this compound in all biological contexts might vary, the general characteristics of the Sulfo-Cy3 dye suggest it is well-suited for applications demanding reasonable photostability interchim.fraxispharm.com.

Aqueous Solubility and its Implications for Biological Assays

The defining feature of this compound is its enhanced aqueous solubility, conferred by the presence of sulfonate groups interchim.frresearchgate.netglpbio.com. This property is highly advantageous for biological assays, which are typically performed in aqueous buffers.

The high water solubility of this compound means it can be readily dissolved and used in biological buffers without the need for organic co-solvents, which can sometimes interfere with enzymatic reactions or affect the stability of biomolecules interchim.frglpbio.com. This also helps prevent dye aggregation, which can lead to quenching of fluorescence and reduced assay performance, especially when multiple dye molecules are conjugated to a target biomacromolecule interchim.frglpbio.com. The improved solubility and reduced aggregation of this compound contribute to its consistent and reliable performance in various labeling and detection applications, including PCR, RCA, and microarray analysis lumiprobe.comresearchgate.netresearchgate.netnih.govtandfonline.com.

Innovations and Future Research Trajectories of Sulfo Cy3 Dutp

Development of Next-Generation Photolabile and Environmentally Sensitive dUTP Analogs

Future research endeavors are directed towards engineering novel dUTP analogs, including those based on the Sulfo-Cy3 scaffold, with enhanced photolabile and environmentally sensitive properties. The development of photolabile dUTP analogs aims to enable controlled release or patterned incorporation of labels, potentially through light-activated cleavage or modification of the dye-nucleotide conjugate medchemexpress.com. Such advancements could revolutionize DNA synthesis and labeling techniques, allowing for spatial and temporal control over signal generation.

Concurrently, there is significant interest in creating dUTP analogs that are environmentally sensitive. These probes would exhibit changes in their fluorescence characteristics (e.g., intensity, wavelength, lifetime) in response to variations in their local microenvironment, such as pH, polarity, or viscosity nih.govresearchgate.nettandfonline.comnih.gov. By incorporating such environmentally sensitive fluorophores onto dUTP, researchers could develop sophisticated probes to monitor dynamic biological processes, probe conformational changes in nucleic acids, and study nucleic acid-protein interactions with unprecedented detail nih.govresearchgate.nettandfonline.comresearchgate.net. The goal is to create next-generation analogs that offer tunable photophysics and greater responsiveness to cellular conditions, building upon the foundation of existing Cy3-labeled dUTPs.

Integration of Sulfo-Cy3 dUTP in Novel Biosensing and Diagnostics Platforms

The inherent fluorescence of this compound positions it as a key component in the development of advanced biosensing and diagnostic platforms. Its ability to be enzymatically incorporated into DNA makes it suitable for nucleic acid-based detection systems. Future research will likely focus on integrating this compound into novel assay formats for rapid, sensitive, and specific molecular diagnostics.

This includes its application in point-of-care (POC) testing, where its fluorescence can be leveraged for real-time detection of specific nucleic acid sequences indicative of pathogens or disease biomarkers revvity.commedcraveonline.comnih.govneb.comresearchgate.net. For instance, in isothermal amplification techniques like LAMP (Loop-mediated Isothermal Amplification), fluorescently labeled nucleotides such as this compound can be directly incorporated into amplified DNA products, enabling visual or instrument-based detection without the need for post-amplification processing researchgate.netresearchgate.net. Furthermore, its use in microfluidic devices for high-throughput screening and diagnostics is an active area of development, promising faster and more accessible diagnostic solutions.

Exploration of this compound in Emerging Single-Molecule and Super-Resolution Imaging Modalities

The high brightness and photostability of Cy3 dyes, including Sulfo-Cy3, make them attractive for advanced imaging techniques. Future research will explore the integration of this compound into single-molecule localization microscopy (SMLM) and other super-resolution imaging modalities like STORM, PALM, and STED mdpi.compnas.orgnih.govacs.orgoup.com.

In these applications, this compound can serve as a fluorescent label for DNA structures, allowing for the visualization of cellular components with nanoscale precision. Researchers are investigating strategies to optimize the incorporation of these labeled nucleotides into DNA for improved signal-to-noise ratios and reduced background fluorescence in super-resolution imaging acs.org. The development of self-quenching fluorophore dimers conjugated to DNA oligonucleotides, for example, aims to reduce background signals from unbound labels, thereby enhancing the clarity of super-resolution images acs.org. By precisely labeling DNA, this compound can contribute to understanding complex cellular architectures and dynamics at resolutions previously unattainable with conventional microscopy.

Potential for Combination with Other Labeling Strategies in Multi-Parametric Studies

The versatility of this compound extends to its potential use in multi-parametric studies, where multiple biological parameters are measured simultaneously. Its distinct spectral properties allow for its combination with other fluorescent labels, enabling multiplexed detection and analysis apexbt.comthermofisher.combiorxiv.orgnih.govnih.gov.

Future research will focus on developing sophisticated assay designs that leverage this compound alongside other fluorescent nucleotides or probes (e.g., different colored dyes, biotinylated nucleotides detected with fluorescently labeled streptavidin) to simultaneously track multiple cellular processes or molecular targets. This could involve combinatorial labeling strategies, where unique combinations of fluorophores are used to barcode different nucleic acid species or cellular states biorxiv.orgnih.gov. Such multi-parametric approaches are crucial for gaining a comprehensive understanding of complex biological systems, facilitating high-content screening, and advancing fields like systems biology and personalized medicine.

Compound List:

this compound

Cy3-dUTP

Aminoallyl-dUTP-Cy3

Aminoallyl-dUTP-XX-Cy3

Cy3-X-dUTP

Biotin-dUTP

Fluorescein-dUTP

BrdUTP

EdUTP

Cy5-dUTP

Sulfo-Cy5 dUTP

Sulfo-Cy5.5 dUTP

BDP-FL-dUTP

Amino-11-dUTP

TAMRA-dUTP

CyOFP1

mBeRFP

sfGFP

Q & A

Basic Research Questions

Q. What are the standard protocols for incorporating Sulfo-Cy3 dUTP into DNA probes during enzymatic labeling?

- Methodological Answer : Incorporation typically involves using DNA polymerases (e.g., Taq or Klenow fragment) in buffer systems optimized for nucleotide analog integration. Key parameters include:

- Molar ratio : A 1:3 ratio of dTTP to this compound is recommended to balance labeling efficiency and polymerase activity .

- Reaction conditions : Use magnesium concentrations between 1.5–2.5 mM to stabilize polymerase activity and minimize misincorporation .

- Validation : Post-labeling, assess probe integrity via agarose gel electrophoresis with fluorescence detection and quantify labeling efficiency using spectrophotometry (e.g., absorbance at 550 nm for Cy3) .

Q. How does this compound compare to unmodified dUTP in PCR applications?

- Methodological Answer : Unlike unmodified dUTP, this compound introduces steric hindrance due to its fluorophore, which can inhibit polymerase processivity. To mitigate this:

- Optimize dUTP:dTTP ratios : For PCR, a mix of 175 µM this compound and 25 µM dTTP maintains amplification efficiency while enabling fluorescence detection .

- Enzyme selection : Archaeal DNA polymerases (e.g., Pfu) are more sensitive to dUTP inhibition than Taq; supplementing with dUTPase (e.g., P45) can counteract inhibition .

Advanced Research Questions

Q. How can researchers resolve contradictions in fluorescence quenching data when using this compound in multiplexed assays?

- Methodological Answer : Quenching artifacts often arise from Förster resonance energy transfer (FRET) between adjacent fluorophores or interactions with buffer components. To address this:

- Controlled titration : Systematically vary dUTP incorporation rates (e.g., 5–30%) to identify thresholds where quenching becomes significant .

- Buffer optimization : Replace divalent cations (e.g., Mg²⁺) with non-fluorescent alternatives like potassium glutamate, and avoid reducing agents (e.g., DTT) that may destabilize the Cy3 fluorophore .

- Data validation : Use single-molecule fluorescence microscopy to distinguish true quenching from nonspecific signal loss .

Q. What strategies minimize PCR contamination when using this compound in high-throughput workflows?

- Methodological Answer : Contamination from carryover dUTP-containing amplicons can be mitigated via enzymatic degradation:

- UNG treatment : Incorporate uracil-N-glycosylase (UNG) into pre-PCR master mixes to hydrolyze uracil-containing templates. Note that UNG is ineffective against incorporated this compound in double-stranded DNA .

- Dedicated workflows : Physically separate pre- and post-PCR areas and use dUTP-free controls to monitor cross-contamination .

Q. How does this compound interact with dUTPase enzymes, and what implications does this have for phage display or metabolic labeling studies?

- Methodological Answer : Competitive binding assays (e.g., EMSA or ITC) reveal that this compound competes with native dUTP for dUTPase active sites, altering enzyme kinetics .

- Inhibition thresholds : At concentrations >0.02 µM, this compound inhibits dUTPase activity by >90%, potentially disrupting nucleotide pool balance in metabolic studies .

- Workaround : Use non-hydrolyzable dUTP analogs (e.g., α,β-imido-dUTP) to study dUTPase function without interference from fluorescent derivatives .

Key Considerations for Experimental Design

- Reproducibility : Document batch-specific variations in this compound purity using certificates of analysis (CoA) and validate each lot via mass spectrometry .

- Ethical data management : Follow FAIR principles (Findable, Accessible, Interoperable, Reusable) for storing fluorescence datasets, including raw images and metadata .

Featured Recommendations

| Most viewed |

|

|

|---|---|---|

| Most popular with customers |

|

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.